3-Acetamidobenzamide
Overview
Description
3-Acetamidobenzamide is an organic compound with the molecular formula C9H10N2O2 It is a derivative of benzamide, where an acetamido group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetamidobenzamide can be synthesized through several methods. One common route involves the acylation of 3-aminobenzamide with acetic anhydride. The reaction typically occurs under mild conditions, with the use of a base such as pyridine to facilitate the acylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Acetamidobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Acetamidobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 3-acetamidobenzamide exerts its effects involves the inhibition of poly(ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in the repair of single-strand breaks in DNA. By inhibiting PARP, this compound can prevent the repair of damaged DNA, leading to cell death in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the binding of this compound to the catalytic domain of PARP, thereby blocking its activity .
Comparison with Similar Compounds
3-Aminobenzamide: Another benzamide derivative with similar inhibitory effects on PARP.
4-Acetamidobenzamide: A positional isomer with different chemical properties and reactivity.
2-Acetamidobenzamide: Another isomer with distinct physical and chemical characteristics.
Uniqueness: 3-Acetamidobenzamide is unique due to its specific structure, which allows it to effectively inhibit PARP. Its position of the acetamido group on the benzene ring provides distinct reactivity and interaction with biological targets compared to its isomers .
Properties
IUPAC Name |
3-acetamidobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)11-8-4-2-3-7(5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSMXWYXNULTJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206951 | |
Record name | 3-Acetamidobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58202-87-2 | |
Record name | 3-Acetamidobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058202872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC381075 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Acetamidobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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